

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

basic properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-(Chloromethyl)-3-cyclopropyl- 1,2,4-oxadiazole
CAS No.:	119223-01-7
Cat. No.:	B180204

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An In-depth Technical Guide to **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole**: Properties, Synthesis, and Applications

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and synthetic chemistry, the strategic value of a molecular building block is defined by its inherent reactivity, structural novelty, and potential for diversification. **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole** is a quintessential example of such a high-value intermediate. It elegantly combines the privileged 1,2,4-oxadiazole scaffold—a well-regarded bioisostere of esters and amides—with two functionally critical substituents. The cyclopropyl group often imparts favorable metabolic stability and conformational rigidity, while the chloromethyl group serves as a versatile electrophilic handle for subsequent chemical elaboration. This guide provides an in-depth examination of this compound's core properties, offering field-proven insights into its synthesis, reactivity, and strategic deployment in research and development.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound begins with its fundamental properties. **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole** is a distinct chemical entity with the key identifiers and computed properties summarized below.

Table 1: Key Physicochemical Properties

Property	Value	Source
IUPAC Name	5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole	[1]
CAS Number	119223-01-7	[1]
Molecular Formula	C ₆ H ₇ ClN ₂ O	[1]
Molecular Weight	158.58 g/mol	[1]
Canonical SMILES	C1CC1C2=NOC(=N2)CCI	[1]
InChIKey	YWRZTXKBYCOPMY-UHFFFAOYSA-N	[1]
Computed XLogP3	1.1	[1]

Predicted Spectroscopic Signature

While a dedicated experimental spectrum for this specific molecule is not publicly available, its structure allows for a robust prediction of its spectroscopic characteristics based on known data for similar functional groups and heterocyclic systems.[2][3][4] This predictive analysis is crucial for researchers in confirming the identity and purity of the synthesized compound.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton spectrum is expected to be clean and highly informative. The chloromethyl group (-CH₂Cl) protons would appear as a distinct singlet, typically downfield in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring. The cyclopropyl group will present a more complex pattern: the methine proton (-CH) will appear as a multiplet further upfield, while the four methylene protons (-CH₂) will likely appear as two distinct multiplets due to their diastereotopic nature.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six unique signals. The two most deshielded carbons will be those of the oxadiazole ring (C3 and C5), typically resonating above δ 160 ppm. The chloromethyl carbon ($-\text{CH}_2\text{Cl}$) is expected around δ 40-50 ppm. The carbons of the cyclopropyl ring will appear at the most upfield positions.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes would include C-H stretching from the cyclopropyl group ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=N stretching from the oxadiazole ring ($\sim 1600\text{-}1650\text{ cm}^{-1}$), and a characteristic C-O-N stretch. The C-Cl stretch will be visible in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$.
- MS (Mass Spectrometry): The molecular ion peak (M^+) would be observed at $m/z \approx 158$. A characteristic isotopic pattern for the presence of one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) would be a definitive confirmation of the compound's identity.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Group	Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale
Oxadiazole	C3	-	~168-172	Attached to cyclopropyl group.
Oxadiazole	C5	-	~175-180	Attached to electron-withdrawing chloromethyl group.
Chloromethyl	-CH ₂ -	4.7 (singlet)	~40-45	Deshielded by chlorine and the heterocyclic ring.
Cyclopropyl	-CH-	1.5-2.0 (multiplet)	~10-15	Methine carbon attached to the ring.
Cyclopropyl	-CH ₂ -	0.8-1.2 (multiplets)	~5-10	Shielded methylene carbons of the strained ring.

Synthesis Protocol and Mechanistic Rationale

The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most reliably achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.^{[5][6]} This pathway is favored due to the ready availability of the starting materials and the high efficiency of the ring-forming reaction.

Recommended Two-Step Synthesis Protocol

Step 1: Synthesis of Cyclopropanecarboxamide Oxime (Intermediate I)

- **Reaction Setup:** To a solution of cyclopropanecarbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

- **Reaction Execution:** Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours).
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure cyclopropanecarboxamide oxime (I).

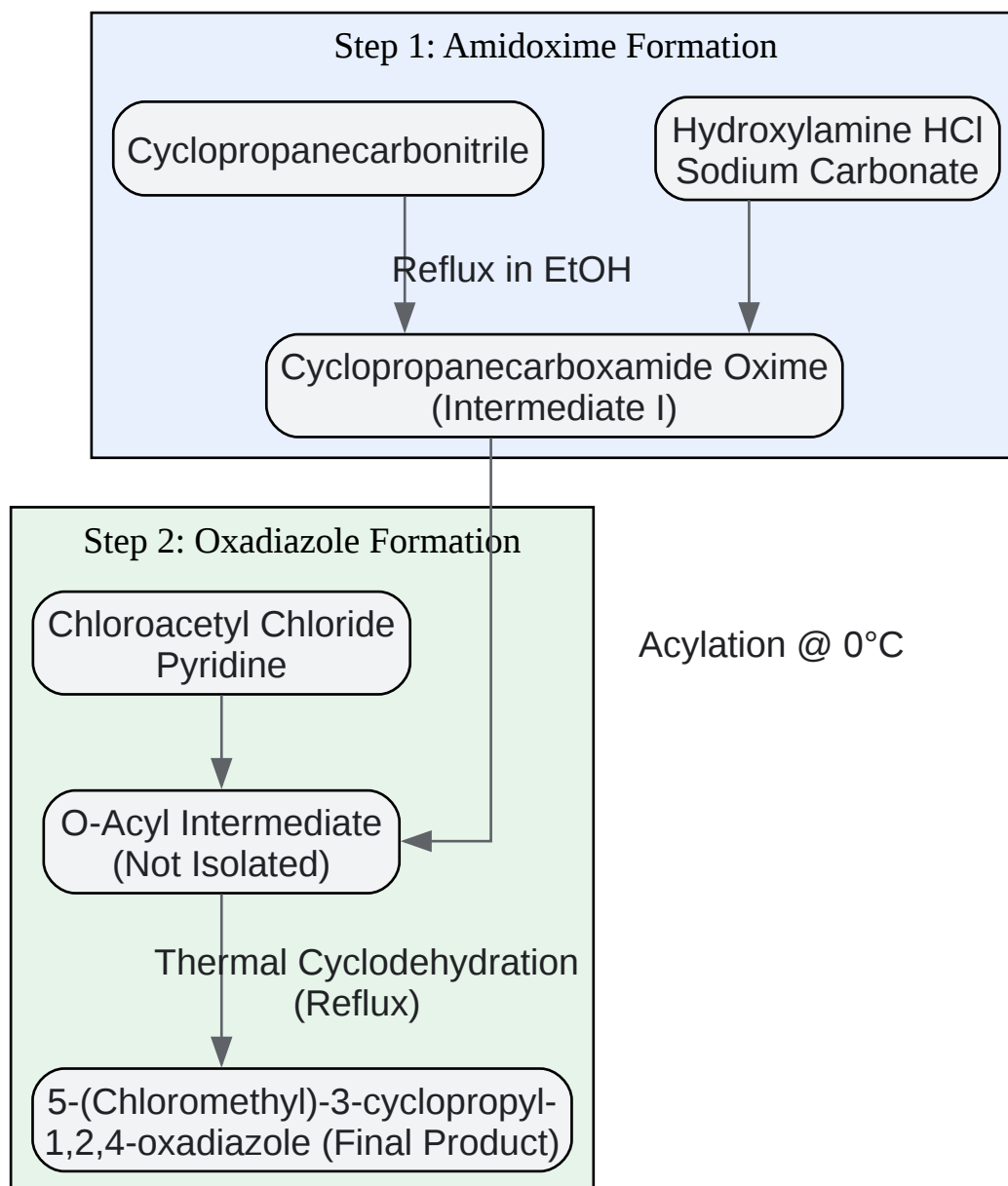
Causality: The conversion of a nitrile to an amidoxime is a classic and robust transformation.^[7] Hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The use of a base like sodium carbonate is essential to liberate the free hydroxylamine from its hydrochloride salt.

Step 2: Acylation and Cyclodehydration to form **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole**

- **Reaction Setup:** Dissolve cyclopropanecarboxamide oxime (I) (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool to 0°C in an ice bath.
- **Acylation:** Add a base, such as triethylamine or pyridine (1.2 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. This forms the O-acyl amidoxime intermediate.
- **Cyclodehydration:** Heat the reaction mixture to reflux for 2-4 hours. The cyclodehydration is often thermally induced and drives the formation of the stable aromatic oxadiazole ring.^[9]
- **Work-up and Purification:** Upon completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield the final product.

Causality: Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient formation of the O-acylated intermediate. The subsequent heating provides the activation energy needed for the intramolecular cyclization and elimination of water, a thermodynamically favorable process that results in the formation of the aromatic heterocycle.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole**.

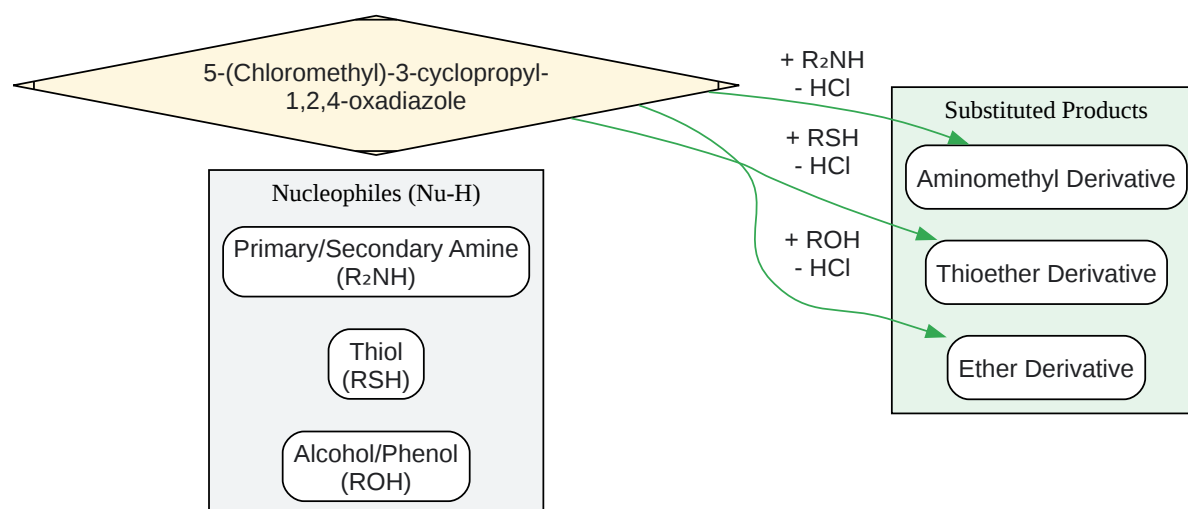
Core Reactivity and Synthetic Utility

The synthetic value of this molecule is dominated by the reactivity of the chloromethyl group, which acts as a potent electrophile.

The primary reaction is nucleophilic substitution, where the chlorine atom is displaced by a wide variety of nucleophiles. This allows the molecule to serve as a versatile scaffold for building molecular libraries. The 1,2,4-oxadiazole ring is generally stable under these conditions, acting as a robust core.

- **Mechanism of Action:** The reaction proceeds via a standard S_N2 mechanism. The carbon of the $-CH_2Cl$ group is electron-deficient due to the inductive effects of the chlorine atom and the oxadiazole ring, making it highly susceptible to nucleophilic attack.
- **Self-Validating Protocol:** The success of these substitution reactions can be easily validated. The disappearance of the starting material can be monitored by TLC. The product will show a significant change in polarity and a different fragmentation pattern in mass spectrometry. Furthermore, in 1H NMR, the singlet for the $-CH_2Cl$ protons will shift and may change in multiplicity depending on the nucleophile used.

Reactivity Diagram



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Sources

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- To cite this document: BenchChem. [5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180204/docs#5-chloromethyl-3-cyclopropyl-1-2-4-oxadiazole-basic-properties>]

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